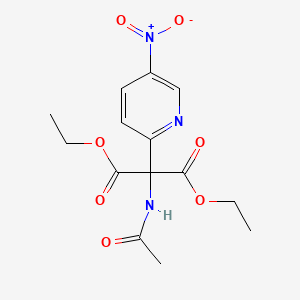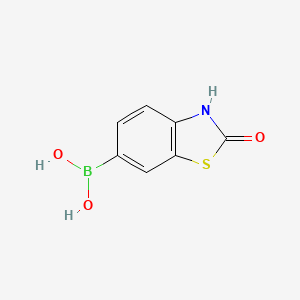
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is a boronic acid derivative with a unique structure that includes a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid typically involves the reaction of benzothiazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .
Applications De Recherche Scientifique
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence . The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
2-(2-Oxo-3-pyridyl)benzothiazole: Contains a pyridine ring, used in herbicidal applications.
Benzo[d]thiazole-2-thiol: A thiol derivative with antimicrobial properties.
Uniqueness
B-(2,3-dihydro-2-oxo-6-benzothiazolyl)boronic acid is unique due to its combination of a benzothiazole ring and a boronic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H6BNO3S |
|---|---|
Poids moléculaire |
195.01 g/mol |
Nom IUPAC |
(2-oxo-3H-1,3-benzothiazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BNO3S/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10) |
Clé InChI |
AYAKLEUEANBZBI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)NC(=O)S2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


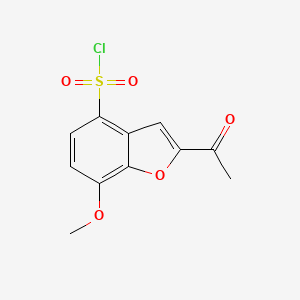
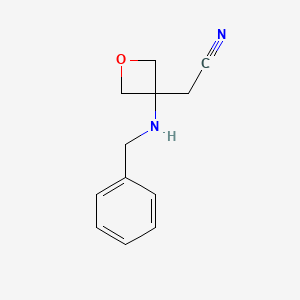
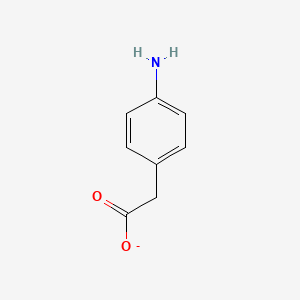
![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)


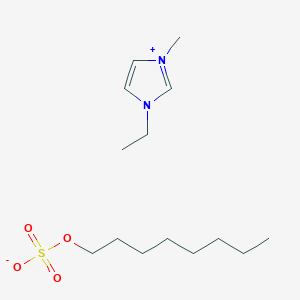
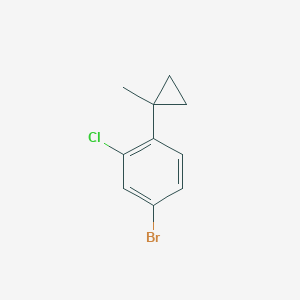
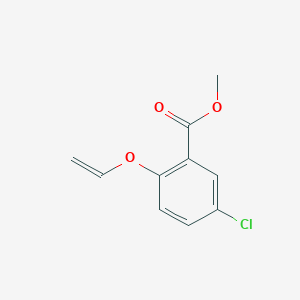
![1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile](/img/structure/B8475053.png)
![ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8475069.png)

